Methoxychlor

Environmental Fate Hydrolysis Persistence

Select Methoxychlor (72-43-5) for endocrine disruption research where precise mechanistic differentiation from DDT analogs is critical. This standard uniquely requires hepatic CYP450-mediated conversion to the active metabolite HPTE for estrogen receptor activation, contrasting with o,p'-DDT's direct binding. Its 1-year aqueous hydrolytic half-life vs. DDT's 8-year half-life and rapid 24-hr murine elimination kinetics make it the definitive reference for prodrug-like endocrine activity modeling without legacy contamination variables. Certified reference materials with NIST-traceable ±2% accuracy are essential for validated EPA Method 8081 quantification in environmental matrices.

Molecular Formula C16H15Cl3O2
Molecular Weight 345.6 g/mol
CAS No. 72-43-5
Cat. No. B150320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxychlor
CAS72-43-5
Synonymsp,p’-Methoxychlor;  4,4’-(2,2,2-Trichloroethane-1,1-diyl)bis(methoxybenzene);  1,1,1-Trichloro-2,2-bis(p-methoxyphenyl)ethane;  1,1,1-Trichloro-2,2-bis(4-methoxyphenyl)ethane;  1,1,1-Trichloro-2,2-di(4-methoxyphenyl)ethane;  1,1-Bis(p-methoxyphenyl)-2,2,2
Molecular FormulaC16H15Cl3O2
Molecular Weight345.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl
InChIInChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3
InChIKeyIAKOZHOLGAGEJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 25 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 73 °F (NTP, 1992)
Soluble in alcohol
Moderately sol in alcohol and petroleum oils;  readily sol in most aromatic solvents
Methylene dichloride: 60 g/100 g at 22 °C;  dichlorobenzene: 40 g/100 g at 22 °C;  cyclohexanone: 50 g/100 g at 22 °C;  methylated naphthalenes: 30 g/100 g at 22 °C;  carbon tetrachloride: 16 g/100 g at 22 °C;  odorless kerosene: 2 g/100 g at 22 °C. /Data from table/
Readily soluble in aromatic, chlorinated, and ketonic solvents, and vegetable oils. In chloroform and xylene 440, methanol 50 (all in g/kg, 22 °C).
For more Solubility (Complete) data for METHOXYCHLOR (9 total), please visit the HSDB record page.
Solubility in water: none
0.00001%

Structure & Identifiers


Interactive Chemical Structure Model





Methoxychlor (CAS 72-43-5) Procurement for Endocrine Disruption Research and Analytical Reference Standards


Methoxychlor (CAS 72-43-5) is a synthetic organochlorine insecticide belonging to the dichlorodiphenylethane class, structurally characterized by methoxy substituents on the phenyl rings rather than the chlorine atoms found in DDT [1]. Historically deployed as a replacement for DDT due to its significantly lower environmental persistence and mammalian toxicity, methoxychlor is now largely banned but remains a critical analytical reference standard and research tool for studying estrogen receptor-mediated endocrine disruption, particularly via its active metabolite HPTE [2]. Its value in contemporary scientific procurement lies in its well-characterized, quantifiable differentiation from close structural analogs across multiple performance dimensions including hydrolytic stability, elimination kinetics, and receptor selectivity [3].

Why Methoxychlor Cannot Be Interchanged with DDT or Other In-Class Analogs


Substituting methoxychlor with p,p'-DDT, o,p'-DDT, or other dichlorodiphenylethane analogs in either research or analytical applications introduces confounding variables that invalidate experimental outcomes and regulatory compliance. Despite structural similarities, these compounds diverge dramatically in their receptor binding profiles, metabolic activation requirements, environmental half-lives, and bioaccumulation potential. For instance, methoxychlor itself exhibits negligible estrogen receptor affinity and requires hepatic monooxygenase-mediated conversion to HPTE to exert estrogenic effects, whereas o,p'-DDT binds directly to estrogen receptors without metabolic activation [1]. Similarly, the 8-fold difference in aqueous hydrolytic half-life between methoxychlor and DDT fundamentally alters environmental fate predictions [2]. Generic substitution therefore risks misattribution of endocrine activity, erroneous exposure assessments, and analytical quantification failures due to mismatched certified reference materials. The following quantitative evidence establishes the specific dimensions where methoxychlor's differentiation is both measurable and scientifically meaningful.

Methoxychlor (72-43-5) Quantitative Differentiation Evidence Versus DDT and Analogs


Hydrolytic Half-Life in Aqueous Systems: Methoxychlor vs. p,p'-DDT

In aquatic environments at 27°C and pH 7, methoxychlor undergoes hydrolysis with a half-life of approximately 1 year, whereas p,p'-DDT exhibits a half-life of about 8 years under identical conditions [1]. The reaction for methoxychlor is pH-independent, while DDT hydrolysis is pH-dependent. The major hydrolysis products also differ: methoxychlor degrades to anisoin, anisil, and DMDE, whereas DDT degrades primarily to DDE .

Environmental Fate Hydrolysis Persistence

Mammalian Elimination Kinetics: Methoxychlor vs. DDT vs. Methiochlor

Following oral administration of radiolabeled compounds to mice, 98.3% of methoxychlor was eliminated within 24 hours, compared to only 47.11% for methiochlor and 1.02% for DDT [1]. In a sheep feeding study, the depletion half-life from subcutaneous fat was 10 days for methoxychlor versus 90 days for p,p'-DDT, 26 days for DDD, and 223 days for DDE [2].

Metabolism Toxicokinetics Elimination

Estrogen Receptor Binding Affinity: Methoxychlor vs. o,p'-DDT in MCF-7 Cells

In an MCF-7 cell relative binding affinity (RBA) assay using the RBA-SMA method, methoxychlor exhibited an RBA of 0.004% relative to estradiol, whereas o,p'-DDT displayed a 10-fold higher RBA of 0.04% [1]. Crucially, methoxychlor requires metabolic activation by hepatic monooxygenase to form estrogenic metabolites (e.g., HPTE), while o,p'-DDT binds directly to estrogen receptors without metabolic conversion [2].

Endocrine Disruption Estrogen Receptor Binding Affinity

Androgen Receptor Antagonism: Methoxychlor vs. Vinclozolin in High-Throughput Assays

In the ToxCast high-throughput screening assay OT_AR_ARELUC_AG_1440, methoxychlor exhibited an AC50 of 0.36 μM for androgen receptor antagonism, whereas vinclozolin, a well-characterized anti-androgenic fungicide, showed an AC50 of 5.23 μM in the same assay [1]. In the TOX21_AR_LUC_MDAKB2_Antagonist assay using 0.5 nM R1881, methoxychlor gave an AC50 of 2.26 μM compared to 1.07 μM for vinclozolin [2]. Methoxychlor is classified as a weaker AR antagonist than flutamide and vinclozolin in other assay systems [3].

Androgen Receptor Antagonist ToxCast

Acute Mammalian Toxicity: Methoxychlor vs. p,p'-DDT in Rats

The acute oral LD50 of methoxychlor in rats is reported as 1,855 mg/kg, which is approximately 21-fold higher (less acutely toxic) than the LD50 of p,p'-DDT at 87 mg/kg [1]. Alternative studies report methoxychlor rat oral LD50 values up to 6,000 mg/kg, while DDT remains consistently below 250 mg/kg [2]. In mice, methoxychlor oral LD50 is 510 mg/kg compared to 135 mg/kg for p,p'-DDT [3].

Toxicology LD50 Safety

Bioaccumulation Potential: Methoxychlor vs. DDT in Sheep Adipose Tissue

In an 18-week feeding study, sheep fed 250 ppm p,p'-DDT reached a plateau adipose concentration of 524 ppm after 8 weeks, whereas sheep fed 250 ppm methoxychlor did not reach a plateau but peaked at 7.8 ppm after 10 weeks before declining linearly. Even at a 10-fold higher dietary dose (2,500 ppm), methoxychlor plateaued at only 24.4 ppm [1]. During the subsequent 16-week depletion period, methoxychlor exhibited a half-life of 10 days, while p,p'-DDT had a half-life of 90 days [2].

Bioaccumulation Tissue Residue Depletion

Methoxychlor (72-43-5) Optimal Application Scenarios Based on Quantitative Differentiation


Environmental Fate Modeling Requiring Shorter Half-Life Predictions

Methoxychlor's 1-year aqueous hydrolytic half-life, contrasted with DDT's 8-year half-life, makes it the appropriate reference compound for modeling scenarios where moderate persistence without multi-decadal legacy contamination is the target parameter. This is particularly relevant for studies comparing degradation pathways of methoxylated versus chlorinated diphenylethanes [1].

Prodrug-Like Endocrine Disruption Mechanistic Studies

Methoxychlor's negligible intrinsic ER binding (RBA 0.004%) coupled with its metabolic activation requirement to the potent ERα agonist HPTE positions it as a premier tool for investigating prodrug-like endocrine disruption. This contrasts sharply with o,p'-DDT (RBA 0.04%), which binds directly to ER without activation, enabling researchers to dissect the role of hepatic metabolism in estrogenic outcomes [2].

Toxicokinetic Studies of Rapidly Eliminated Organochlorines

With 98.3% elimination in mice within 24 hours and a 10-day adipose half-life in sheep, methoxychlor serves as the benchmark for rapidly cleared organochlorine insecticides. This kinetic profile is essential for studies where chronic tissue retention (as observed with DDT and DDE) would confound dose-response relationships or metabolite identification [3].

Analytical Reference Standard for EPA Method 8081 and Pesticide Residue Analysis

Methoxychlor is an established target analyte in EPA Method 8081 for organochlorine pesticide determination in solid and liquid extracts. Certified reference materials with ±2% accuracy are available for calibration and quality control in GC-ECD or GC-MS workflows, ensuring traceable quantification in environmental and food matrices .

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